2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(3-NITROPHENYL)ACETAMIDE
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Overview
Description
2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(3-NITROPHENYL)ACETAMIDE is an organic compound that features a tetrazole ring, a nitrophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(3-NITROPHENYL)ACETAMIDE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Coupling with 3-Nitrophenyl Acetamide: The final step involves coupling the tetrazole derivative with 3-nitrophenyl acetamide under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods are designed to be efficient, scalable, and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(3-NITROPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(3-NITROPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its bioisosteric properties.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(3-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(3-NITROPHENYL)ACETAMIDE is unique due to its combination of a tetrazole ring, a nitrophenyl group, and an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O3S/c1-15-10(12-13-14-15)20-6-9(17)11-7-3-2-4-8(5-7)16(18)19/h2-5H,6H2,1H3,(H,11,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSRARLTSZLKKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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